Cytosaminomycin A vs. Cytosaminomycin D: 4- to 8-Fold Superior Potency Against Eimeria tenella In Vitro
Cytosaminomycin A is 4- to 8-fold more potent than its structural analog Cytosaminomycin D in an in vitro assay against Eimeria tenella, a major causative agent of avian coccidiosis [1]. This difference is attributed to the distinct carboxylic acid moieties: (E)-3-(methylthio)acrylic acid in Cytosaminomycin A versus tiglic acid in Cytosaminomycin D [2].
| Evidence Dimension | In vitro anticoccidial activity (complete inhibition of Eimeria tenella schizont formation) |
|---|---|
| Target Compound Data | 0.3-0.6 μg/mL |
| Comparator Or Baseline | Cytosaminomycin D: 2.5 μg/mL |
| Quantified Difference | 4.2- to 8.3-fold lower concentration required for Cytosaminomycin A |
| Conditions | Primary chicken embryonic cells as host; compound concentration range tested; observation of schizont formation |
Why This Matters
For procurement in anticoccidial research, Cytosaminomycin A offers a significantly lower effective concentration, potentially translating to lower dosing requirements and reduced cost in in vitro experimental systems.
- [1] Haneda, K., et al. (1994). Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. I. Taxonomy, production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo), 47(7), 774-781. doi:10.7164/antibiotics.47.774 View Source
- [2] Shiomi, K., et al. (1994). Cytosaminomycins, new anticoccidial agents produced by Streptomyces sp. KO-8119. II. Structure elucidation of cytosaminomycins A, B, C and D. J Antibiot (Tokyo), 47(7), 782-786. doi:10.7164/antibiotics.47.782 View Source
